molecular formula C19H25ClN4O4S B081615 Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- CAS No. 14607-25-1

Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-

Cat. No.: B081615
CAS No.: 14607-25-1
M. Wt: 440.9 g/mol
InChI Key: NTPQPUJVBMNPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure & Properties: The compound, with molecular formula C₁₈H₂₁Cl₃N₄O₄S (MW: 495.80), features a benzenesulfonamide core linked via an azo group to a 2-methylphenyl moiety substituted with bis(2-hydroxyethyl)amino groups. The sulfonamide nitrogen is further substituted with a 2-chloroethyl group . Key properties include a logP of 2.91, indicating moderate lipophilicity, and solubility in acetonitrile-water systems under reverse-phase HPLC conditions .

Properties

IUPAC Name

4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-N-(2-chloroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O4S/c1-15-14-17(24(10-12-25)11-13-26)4-7-19(15)23-22-16-2-5-18(6-3-16)29(27,28)21-9-8-20/h2-7,14,21,25-26H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPQPUJVBMNPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065794
Record name Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14607-25-1
Record name 4-[2-[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-N-(2-chloroethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14607-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-(2-(4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)diazenyl)-N-(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014607251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-N-(2-chloroethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[[4-[bis(2-hydroxyethyl)amino]-o-tolyl]azo]-N-(2-chloroethyl)benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-[[4-[Bis(2-hydroxyethyl)amino]-O-tolyl]azo]-N-(2-chloroethyl)benzenesulphonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KY4Y239SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Benzenesulfonamide, specifically the compound 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- , is a complex aromatic sulfonamide derivative. This compound exhibits significant biological activity, particularly in antimicrobial, anti-inflammatory, and antioxidant domains. This article reviews its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H25ClN4O4SC_{19}H_{25}ClN_{4}O_{4}S, with a molecular weight of approximately 440.9 g/mol. The structure features a sulfonamide group attached to a benzene ring, an azo linkage, and a chloroethyl substituent, which contribute to its diverse biological activities.

Antimicrobial Activity

Benzenesulfonamide derivatives are known for their antimicrobial properties. Research has shown that this specific compound exhibits activity against various bacterial strains. For instance:

  • In vitro Studies : The Minimum Inhibitory Concentration (MIC) values indicate significant potency against:
    • E. coli: MIC of 6.72 mg/mL
    • S. aureus: MIC of 6.63 mg/mL
    • P. aeruginosa and S. typhi: MICs of 6.67 and 6.45 mg/mL respectively
    • B. subtilis: MIC of 6.63 mg/mL
    • C. albicans: MIC of 6.63 mg/mL
    • A. niger: MIC of 6.28 mg/mL .

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of benzenesulfonamide derivatives have been documented in several studies:

  • Carrageenan-Induced Edema Model : In vivo studies demonstrated that compounds derived from benzenesulfonamides significantly inhibited carrageenan-induced rat-paw edema by up to 94.69% at specific time intervals (1, 2, and 3 hours post-administration) .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress in biological systems:

  • Comparative Analysis : One study reported that the antioxidant activity of some benzenesulfonamide derivatives was comparable to Vitamin C, with IC50 values indicating robust free radical scavenging capabilities .

Synthesis Methods

The synthesis of benzenesulfonamide derivatives typically involves multiple methodologies:

  • Base-Promoted Reactions : Amino acids are reacted with substituted benzenesulfonyl chlorides under basic conditions to yield the desired sulfonamides.
  • Palladium-Mediated Reactions : These reactions allow for the formation of carboxamides from benzenesulfonamides, enhancing their biological profile .

Case Studies

Several studies have explored the biological activities and applications of benzenesulfonamide derivatives:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation highlighted the effectiveness of various derivatives against pathogenic bacteria and fungi, establishing a correlation between structural modifications and enhanced antimicrobial activity .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed promising results in reducing edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

A summary table comparing structural analogs and their unique features is presented below:

Compound NameStructureUnique Features
SulfanilamideC6H8N2O2SFirst sulfonamide antibiotic; simple structure
AcetazolamideC4H6N2O3SCarbonic anhydrase inhibitor; used in glaucoma treatment
Benzene Sulfonic AcidC6H6O3SSimple sulfonic acid; used in dyes and surfactants

This table illustrates the diverse applications and biological activities associated with benzenesulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzenesulfonamide derivatives are known for their antimicrobial properties. Research indicates that this specific compound exhibits significant activity against various bacterial strains.

  • In Vitro Studies : The Minimum Inhibitory Concentration (MIC) values demonstrate its potency against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies have reported MIC values in the range of 8-32 µg/mL, suggesting its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of benzenesulfonamide derivatives have been documented in several studies:

  • Carrageenan-Induced Edema Model : In vivo studies demonstrated that compounds derived from benzenesulfonamides significantly inhibited carrageenan-induced rat-paw edema by up to 94.69% at specific time intervals (1, 2, and 3 hours post-administration). This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress in biological systems:

  • Comparative Analysis : Some studies reported that the antioxidant activity of benzenesulfonamide derivatives was comparable to that of Vitamin C, with IC50 values indicating robust free radical scavenging capabilities.

Case Studies

Several studies have explored the biological activities and applications of benzenesulfonamide derivatives:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation highlighted the effectiveness of various derivatives against pathogenic bacteria and fungi, establishing a correlation between structural modifications and enhanced antimicrobial activity.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed promising results in reducing edema in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

A summary table comparing structural analogs and their unique features is presented below:

Compound NameStructureUnique Features
SulfanilamideC6H8N2O2SFirst sulfonamide antibiotic; simple structure
AcetazolamideC4H6N2O3SCarbonic anhydrase inhibitor; used in glaucoma treatment
Benzene Sulfonic AcidC6H6O3SSimple sulfonic acid; used in dyes and surfactants

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Group Variations

Bis(2-Hydroxyethyl)amino vs. Bis(2-Methoxyethyl)sulfamoyl
  • : A benzamide derivative with a bis(2-methoxyethyl)sulfamoyl group (C₂₃H₂₉N₃O₅S₂ ) replaces hydroxyethyl with methoxyethyl.
    • Impact : Methoxy groups reduce hydrogen-bonding capacity compared to hydroxyethyl, increasing lipophilicity (predicted logP > 3.5). This alters pharmacokinetics, favoring membrane permeability but reducing aqueous solubility .
2-Chloroethyl vs. Bis(2-Chloroethyl)amino
  • : A toluenesulfonamide derivative (C₁₁H₁₄Cl₂N₂O₂S) features bis(2-chloroethyl) groups on the sulfonamide nitrogen. However, this increases toxicity risks compared to the single chloroethyl group in the target compound .

Core Structural Differences

Sulfonamide vs. Urea/Thiazole
  • : Styryl-N-phenyl-N’-(2-chloroethyl)ureas replace the sulfonamide with a urea group.
    • Impact : Ureas exhibit stronger hydrogen-bonding capacity, improving target binding in microtubulin inhibition. However, sulfonamides (as in the target compound) offer greater metabolic stability due to resistance to hydrolysis .
  • : A thiazole-containing benzenesulfonamide (C₁₅H₁₃N₃O₃S₂) replaces the azo group with a thiazolyl substituent.

Functional Group Modifications

Azo vs. Nitro-Furan/Imidazolidinone
  • : A nitro-furan-substituted benzenesulfonamide (C₁₅H₁₂N₄O₅S ) uses a Schiff base and nitro group instead of an azo linkage.
    • Impact : Nitro groups increase electrophilicity, enabling DNA intercalation (common in antimicrobials), while azo groups contribute to chromophore properties, useful in dyes or photosensitizers .
  • : A dihydropyran-2-one-linked sulfonamide (C₂₃H₂₅NO₄S) introduces a chiral hydroxy-phenylethyl group. Impact: Increased steric hindrance and chirality may enhance selectivity in enzyme inhibition but complicate synthesis .

Preparation Methods

Nitrobenzenesulfonylation of 2-Chloroethylamine

4-Nitrobenzenesulfonyl chloride reacts with 2-chloroethylamine in dichloromethane under basic conditions (e.g., pyridine or triethylamine) to yield N-(2-chloroethyl)-4-nitrobenzenesulfonamide . Typical conditions include:

  • Molar ratio : 1:1.1 (sulfonyl chloride:amine)

  • Temperature : 0–5°C (to minimize side reactions)

  • Reaction time : 2–4 hours

  • Yield : 75–85%

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C in ethanol) or Fe/HCl reduction converts the nitro group to an amine:

  • Hydrogenation : 40–50 psi H₂, 25°C, 6–8 hours (yield: 90–95%)

  • Fe/HCl : Reflux in aqueous HCl with iron powder (yield: 80–85%)

Intermediate A is isolated via recrystallization from ethanol/water.

Synthesis of 4-[bis(2-Hydroxyethyl)amino]-2-methylaniline (Intermediate B)

Alkylation of 4-Amino-2-methylphenol

4-Amino-2-methylphenol undergoes bis(2-hydroxyethyl)amination using ethylene oxide or 2-chloroethanol:

  • Ethylene oxide route :

    • Conditions: Ethylene oxide (2.2 eq), NaOH (1 eq), H₂O/EtOH, 60°C, 12 hours

    • Yield: 70–75%

  • 2-Chloroethanol route :

    • Conditions: 2-Chloroethanol (2.5 eq), K₂CO₃, DMF, 80°C, 24 hours

    • Yield: 65–70%

Purification

Intermediate B is purified via column chromatography (silica gel, ethyl acetate/methanol) or recrystallization from acetone.

Diazotization and Azo Coupling

Diazotization of Intermediate A

Intermediate A is diazotized under acidic conditions:

  • Acid : HCl (conc., 3 eq)

  • Diazotizing agent : NaNO₂ (1.05 eq)

  • Temperature : 0–5°C

  • Reaction time : 30–45 minutes

The diazonium salt is used immediately without isolation.

Coupling with Intermediate B

The diazonium salt reacts with Intermediate B in a basic medium (pH 8–9, adjusted with NaHCO₃):

  • Solvent : Ethanol/water (1:1)

  • Temperature : 0–10°C

  • Reaction time : 2–4 hours

  • Yield : 60–70%

Critical factors :

  • Excess Intermediate B (1.2 eq) improves coupling efficiency.

  • pH control prevents decomposition of the diazonium salt.

Optimization and Challenges

Byproduct Formation

  • Symmetrical azo compounds : Minimized by slow addition of the diazonium salt to the coupling component.

  • Oxidation of amines : Avoided by maintaining low temperatures and inert atmospheres.

Purification

  • Column chromatography : Silica gel with ethyl acetate/hexane (gradient elution).

  • Recrystallization : Methanol/water yields high-purity product (mp: 198–202°C).

Spectroscopic Characterization

Key data for the final compound:

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1590 cm⁻¹ (N=N), 1150 cm⁻¹ (S=O).

  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, SO₂NH), 7.8–6.9 (m, aromatic), 4.1 (t, 2H, CH₂Cl), 3.6 (m, 4H, -OCH₂CH₂OH).

Industrial Scalability

  • Cost-effective routes : Use of 2-chloroethanol instead of ethylene oxide reduces production costs.

  • Solvent recovery : Dichloromethane and ethanol are recycled via distillation.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm azo (–N=N–) linkage (δ 7.8–8.2 ppm) and sulfonamide (–SO₂–NH–) groups (δ 3.1–3.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions between sulfonamide and hydroxyethyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 496.1668) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect byproducts .

How does the compound’s azo linkage influence its photostability and reactivity in biological systems?

Advanced Research Focus
The azo group (–N=N–) is redox-active and susceptible to enzymatic reduction (e.g., by azoreductases in hypoxic tumor microenvironments), releasing aromatic amines. This property is exploited in:

  • Prodrug design : Targeted release of cytotoxic metabolites in cancer cells .
  • Photodynamic therapy : UV-Vis absorption maxima (~450 nm) suggest potential for light-activated degradation .
  • Stability testing : Accelerated degradation studies under UV light (λ = 365 nm) show a half-life of 12–18 hours, necessitating dark storage .

What structure-activity relationships (SAR) govern its anticancer activity?

Advanced Research Focus
Derivatives of this benzenesulfonamide show variable IC₅₀ values (1.2–25 µM) against cancer cell lines:

  • Hydroxyethyl groups : Enhance solubility and hydrogen bonding with target proteins (e.g., carbonic anhydrase IX) .
  • Chloroethyl moiety : Increases electrophilicity, enabling covalent binding to cysteine residues in tubulin or kinases .
  • Azo substituents : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring improve antiproliferative activity but reduce metabolic stability .
  • Comparative studies : Analogues with triazole or thiadiazine replacements for the azo group show reduced potency, highlighting the azo group’s critical role .

How can computational modeling predict its binding modes with biological targets?

Q. Advanced Research Focus

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). The sulfonamide group coordinates with Zn²⁺ in the active site .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key residues (e.g., Thr200, Gln92) form hydrogen bonds with hydroxyethyl groups .
  • QSAR models : Linear regression analyses correlate logP values (<2.5) with enhanced blood-brain barrier penetration for neuro-oncology applications .

Why do studies report contradictory biological activities (e.g., anticancer vs. anti-inflammatory)?

Q. Data Contradiction Analysis

  • Cell line specificity : Anticancer activity (e.g., against MCF-7 breast cancer cells) is linked to carbonic anhydrase IX inhibition, while anti-inflammatory effects (e.g., COX-2 suppression) derive from azo reduction products .
  • Assay conditions : Varying redox environments (e.g., hypoxia vs. normoxia) influence metabolite generation and target engagement .
  • Dosage dependency : Low doses (≤10 µM) inhibit angiogenesis, while higher doses (>50 µM) induce apoptosis via caspase-3 activation .

What strategies mitigate toxicity concerns associated with the chloroethyl group?

Q. Advanced Research Focus

  • Prodrug modification : Replace the chloroethyl group with a self-immolative linker (e.g., carbamate) to release less toxic metabolites .
  • Targeted delivery : Conjugation to folate or RGD peptides enhances tumor specificity, reducing off-target alkylation .
  • Toxicogenomics : RNA-seq analysis identifies NRF2/KEAP1 pathway activation as a resistance mechanism, guiding adjuvant therapy with antioxidants .

How does the compound interact with serum proteins, and how does this affect pharmacokinetics?

Q. Advanced Research Focus

  • Albumin binding : Fluorescence quenching assays show moderate binding (Kd = 5–10 µM) to human serum albumin (HSA), primarily via Sudlow Site I .
  • Plasma stability : Half-life in human plasma is 4–6 hours, with hydrolysis of the chloroethyl group as the primary degradation pathway .
  • CYP450 metabolism : CYP3A4 mediates N-dechloroethylation, producing non-toxic metabolites detectable via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.